molecular formula C25H29N3O4S B11303860 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B11303860
M. Wt: 467.6 g/mol
InChI Key: PSFQDOSIEUPEEH-UHFFFAOYSA-N
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Description

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of an appropriate precursor to form the phthalazinone core. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Introduction of the Benzenesulfonamide Group: The phthalazinone intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.

    Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phthalazinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or sulfonamide groups.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy or sulfonamide groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could be used in studies aimed at understanding enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its structural features suggest it might act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known for its ability to bind to enzyme active sites, potentially blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.

    5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-benzylbenzenesulfonamide: Similar structure but without the methyl group on the benzyl moiety, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the 4-methylbenzyl and methoxy groups in 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide makes it unique. These groups can influence the compound’s solubility, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-28-25(29)21-8-6-5-7-20(21)24(27-28)19-13-14-22(32-3)23(15-19)33(30,31)26-16-18-11-9-17(2)10-12-18/h9-15,26H,4-8,16H2,1-3H3

InChI Key

PSFQDOSIEUPEEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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